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Compound of Interest

Compound Name: 3-Chlorophenethyl bromide

Cat. No.: B091528 Get Quote

An In-depth Technical Guide to the Applications of 3-Chlorophenethyl Bromide in Organic

Synthesis

Introduction: The Strategic Utility of a Bifunctional
Reagent
3-Chlorophenethyl bromide, also known as 1-(2-bromoethyl)-3-chlorobenzene, is a

halogenated aromatic compound that serves as a versatile and strategic building block in

modern organic synthesis.[1][2] Its utility stems from the differential reactivity of its two halogen

substituents. The bromine atom, attached to a primary sp³-hybridized carbon, is a good leaving

group, making the ethyl chain highly susceptible to nucleophilic substitution.[1][3] In contrast,

the chlorine atom on the aromatic ring is relatively inert under typical nucleophilic substitution

conditions but can be activated for participation in various cross-coupling reactions. This

orthogonal reactivity allows for sequential, controlled modifications, making 3-chlorophenethyl
bromide a valuable precursor in the synthesis of complex molecules, particularly in the realms

of pharmaceutical research and materials science.[1]

This guide provides a comprehensive overview of the core applications of 3-chlorophenethyl
bromide, detailing the underlying chemical principles, providing field-proven experimental

protocols, and exploring its role in the construction of high-value chemical entities.

Physicochemical Properties and Safety Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b091528?utm_src=pdf-interest
https://www.benchchem.com/product/b091528?utm_src=pdf-body
https://www.benchchem.com/product/b091528?utm_src=pdf-body
https://www.evitachem.com/product/evt-296681
https://chemsigma.com/product/product?productname=chlorophenethyl-bromide&casno=16799-05-6
https://www.evitachem.com/product/evt-296681
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/07%3A_Nucleophilic_Substitution_Reactions/7.01%3A_Nucleophilic_Substitution_Reaction_Overview
https://www.benchchem.com/product/b091528?utm_src=pdf-body
https://www.benchchem.com/product/b091528?utm_src=pdf-body
https://www.evitachem.com/product/evt-296681
https://www.benchchem.com/product/b091528?utm_src=pdf-body
https://www.benchchem.com/product/b091528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A thorough understanding of a reagent's properties is fundamental to its effective and safe use

in the laboratory.

Table 1: Physicochemical Properties of 3-Chlorophenethyl Bromide

Property Value Source(s)

CAS Number 16799-05-6 [4][5]

Molecular Formula C₈H₈BrCl [4][5]

Molecular Weight 219.51 g/mol [4][5]

Appearance Colorless to pale yellow liquid [1][6]

Boiling Point ~210 °C; 85 °C @ 0.1 Torr [1][6]

Density ~1.489 g/cm³ [1][6]

Solubility

Soluble in organic solvents

(ether, DCM); insoluble in

water

[1]

Flash Point >110 °C (>230 °F) - closed cup [4][5]
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Category Information Source(s)

Signal Word Danger [4][5]

Pictograms
GHS05 (Corrosion), GHS07

(Exclamation Mark)

Hazard Statements

H302 (Harmful if swallowed),

H318 (Causes serious eye

damage)

[4][5]

Precautionary Statements

P264, P270, P280,

P301+P312,

P305+P351+P338, P501

[4]

Personal Protective Equipment
Eyeshields, gloves, N95 dust

mask or equivalent respirator
[4][5]

Storage
Store at room temperature in a

dry, well-ventilated place
[6]

Core Application I: Nucleophilic Substitution
Reactions
The most prominent application of 3-chlorophenethyl bromide is its role as an electrophile in

nucleophilic substitution reactions. The primary alkyl bromide functionality is highly reactive

towards a wide range of nucleophiles.[1]

Mechanistic Insight: The SN2 Pathway
Due to the unhindered nature of the primary carbon bearing the bromine atom, these reactions

proceed predominantly via a bimolecular nucleophilic substitution (SN2) mechanism.[7] In this

concerted process, the nucleophile attacks the electrophilic carbon atom from the backside

relative to the carbon-bromine bond, leading to the simultaneous displacement of the bromide

leaving group.[7] The rate of this reaction is dependent on the concentration of both the

substrate (3-chlorophenethyl bromide) and the nucleophile.

Caption: Generalized SN2 mechanism for 3-chlorophenethyl bromide.
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Application A: Synthesis of Substituted
Phenethylamines
A primary application is the synthesis of 2-(3-chlorophenyl)ethan-1-amines. Phenethylamines

are a core scaffold in many centrally acting pharmaceuticals and psychoactive compounds.[8]

The reaction of 3-chlorophenethyl bromide with primary or secondary amines provides direct

access to this valuable class of molecules.

3-Chlorophenethyl Bromide C₈H₈BrCl

{Solvent (e.g., ACN, DMF) | Base (e.g., K₂CO₃, Et₃N) | Heat (Optional)}

Primary/Secondary Amine R¹R²NH

{Aqueous Workup | Extraction | Purification (Chromatography)}Reaction {N-Substituted 2-(3-chlorophenyl)ethan-1-amine | Target Molecule}Isolation

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-substituted phenethylamines.

Exemplary Protocol: Synthesis of N-benzyl-2-(3-chlorophenyl)ethan-1-amine

Reagent Preparation: To a solution of 3-chlorophenethyl bromide (1.0 eq) in acetonitrile

(ACN, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge

the HBr generated during the reaction.

Reaction Conditions: Stir the mixture vigorously at 60-70 °C. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-8

hours).

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and

concentrate the filtrate under reduced pressure.

Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with water

and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the pure N-benzyl-2-(3-chlorophenyl)ethan-1-amine.

Application B: Formation of Ethers and Thioethers
The same SN2 reactivity allows for the synthesis of ethers and thioethers by reacting 3-
chlorophenethyl bromide with alkoxides (RO⁻) or thiolates (RS⁻), respectively. These

moieties are important for modifying the lipophilicity and metabolic stability of drug candidates.

Core Application II: Cross-Coupling Reactions
While the alkyl bromide is primed for nucleophilic substitution, the aryl chloride offers a handle

for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-

carbon and carbon-heteroatom bonds at the aromatic ring, a cornerstone of modern synthetic

chemistry.[9][10]

Mechanistic Considerations
Palladium-catalyzed reactions are most common, though nickel and copper catalysts are also

employed.[9][10][11] A general catalytic cycle involves:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine

bond.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck, etc.): The second coupling

partner is introduced to the metal center.

Reductive Elimination: The new C-C or C-heteroatom bond is formed, regenerating the

active catalyst.

The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond typically

requires more forcing conditions or specialized ligand systems for efficient oxidative addition.[9]

This allows for selective substitution at the ethyl bromide first, followed by a subsequent cross-

coupling reaction at the aryl chloride position.
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3-Chlorophenethyl-R

(Product from S N 2 reaction)

{Catalyst System | Pd or Ni Precatalyst | Ligand | Base}

Substrate

Coupling Partner

e.g., Arylboronic Acid (Suzuki)

Terminal Alkyne (Sonogashira)

Reagent

{Biaryl or Aryl-Alkyne Product | Highly Functionalized Molecule}

Catalytic Cycle

Click to download full resolution via product page

Caption: Conceptual workflow for cross-coupling at the aryl-Cl position.

Potential Applications
Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures, prevalent in

pharmaceuticals and organic electronics.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkynes, which are

versatile intermediates.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, an

alternative to direct aromatic substitution.

Csp³-Csp³ Coupling: More advanced methods like metallaphotoredox catalysis can couple

the alkyl bromide portion with other alkyl electrophiles, enabling the union of two secondary

aliphatic carbon centers.[11]

Synthesis of 3-Chlorophenethyl Bromide
The reagent itself is commonly synthesized from its corresponding alcohol, 2-(3-

chlorophenyl)ethan-1-ol. A reliable method is the Appel reaction or a variation thereof.
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Protocol: Synthesis from 2-(3-chlorophenyl)ethan-1-ol[6]

Inert Atmosphere: Charge a flame-dried, four-necked flask equipped with a stirrer and

nitrogen inlet with anhydrous dichloromethane (DCM).

Reagent Addition: Add 2-(3-chlorophenyl)ethan-1-ol (1.0 eq) and carbon tetrabromide (CBr₄,

1.0 eq) to the solvent.

Phosphine Addition: Cool the solution in an ice bath and add triphenylphosphine (PPh₃, 1.0

eq) portion-wise, maintaining the internal temperature below 20 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 5 hours. Monitor by

TLC.

Workup: Upon completion, wash the reaction mixture sequentially with water and brine.

Purification: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate.

Purify the crude residue by flash chromatography (eluting with 100% hexane) to afford pure

3-chlorophenethyl bromide.[6]

Conclusion
3-Chlorophenethyl bromide is a powerful and strategic intermediate in organic synthesis. Its

value lies in the orthogonal reactivity of its two halogen atoms, enabling chemists to perform

sequential transformations. The primary alkyl bromide readily undergoes SN2 reactions with a

host of nucleophiles to build out the phenethylamine core, while the more robust aryl chloride

serves as a latent handle for modern cross-coupling methodologies. This bifunctional nature

secures its place as a key building block for constructing complex molecular architectures in

drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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